N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine
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Overview
Description
N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring system substituted with an amine group and a 4-methylsulfanylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via nitration followed by reduction. Nitration of the benzodioxole ring with nitric acid yields the nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Attachment of the 4-methylsulfanylphenylmethyl Group: This step involves the reaction of the amine with 4-methylsulfanylbenzyl chloride in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanesulfonamide
- 2-(6-methoxypyridin-2-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
Uniqueness
N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine is unique due to its benzodioxole ring system, which imparts specific electronic properties and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-13-5-2-11(3-6-13)9-16-12-4-7-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVAQEIJHOJBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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